molecular formula C25H34O9 B1198025 Ailanthinone CAS No. 53683-73-1

Ailanthinone

Cat. No. B1198025
CAS RN: 53683-73-1
M. Wt: 478.5 g/mol
InChI Key: GCIFFNDSOLTCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ailanthinone is a natural product found in Ailanthus, Simarouba amara, and Picrolemma with data available.

Scientific Research Applications

Antimalarial Properties

Ailanthinone, a triterpene quassinoid, has shown significant antimalarial activity. Its mechanism, though not completely understood, is presumed to disrupt ribosomal functions by inhibiting parasite protein synthesis. Synthetic derivatives of this compound have been created to improve solubility and potency against Plasmodium parasites (Chordia et al., 2013).

Anti-Inflammatory and Anticancer Activities

Isolated compounds from Ailanthus altissima, including this compound, have exhibited significant anti-inflammatory activity. These compounds have shown to inhibit the production of proinflammatory mediators in cell studies. Additionally, this compound has demonstrated cytotoxic effects in cancer studies (Kim et al., 2016).

Allelopathic and Herbicidal Potential

Research has also revealed the allelopathic properties of this compound. It has been found to possess inhibitory activity against various plant seeds, suggesting potential as a natural herbicide. The strong inhibitory activity of this compound, particularly against weeds, has been explored for use in sustainable agriculture (De Feo et al., 2003).

Immunomodulatory Effects

This compound, among other compounds from Ailanthus species, has been investigated for its immunomodulatory effects. These studies focus on understanding how these compounds can influence both innate and adaptive immune systems, potentially offering therapeutic benefits for immune-related diseases (Jantan et al., 2019).

properties

CAS RN

53683-73-1

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-methylbutanoate

InChI

InChI=1S/C25H34O9/c1-6-10(2)20(29)34-17-16-12(4)18(27)25(31)22-23(5)13(11(3)7-14(26)19(23)28)8-15(33-21(17)30)24(16,22)9-32-25/h7,10,12-13,15-19,22,27-28,31H,6,8-9H2,1-5H3

InChI Key

GCIFFNDSOLTCAI-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Other CAS RN

53683-73-1

synonyms

ailanthinone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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